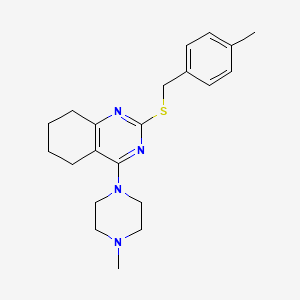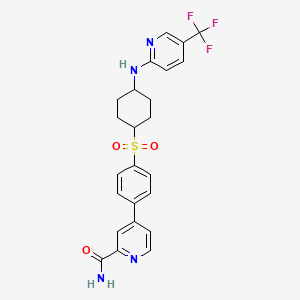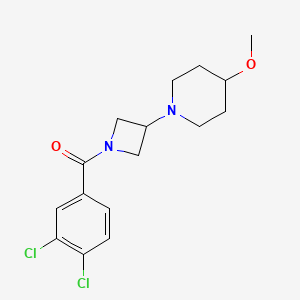![molecular formula C19H26N2O4 B3007571 N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethylbutanamide CAS No. 851403-91-3](/img/structure/B3007571.png)
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Paper details the synthesis of a series of benzamide derivatives with a quinoline moiety. These compounds were synthesized and then reacted with nickel acetate to form nickel complexes. The synthesis involved treating the compounds with KOH, followed by a reaction with nickel acetate or nickel chloride for the dimethylated compound. An alternative synthesis pathway was also explored, confirming the formation mechanism of a specific nickel complex.
Paper discusses the use of N,N-dimethylformamide (DMF) as a precursor for the synthesis of heterocycles, including quinazolin-4-ones. The synthesis was carried out using elemental iodine without the need for metals or peroxides, indicating a metal-free approach to synthesizing heterocyclic compounds.
Paper describes the synthesis of nickel complexes ligated by quinolin-8-amine derivatives. The synthesis was a one-pot reaction involving 8-aminoquinolines, ketones, and nickel halides. The paper provides insights into the synthesis process and the characterization of these nickel complexes.
Molecular Structure Analysis
The molecular structures of the synthesized compounds and their nickel complexes were characterized using spectroscopic analyses and single-crystal X-ray diffraction in papers and . These analyses revealed the geometry of the nickel complexes, which varied between octahedral and distorted trigonal-bipyramidal geometries. The structural details are crucial for understanding the reactivity and potential applications of these compounds.
Chemical Reactions Analysis
The nickel complexes synthesized in papers and were tested for their catalytic activities in ethylene oligomerization. The nature of the ligands and reaction conditions significantly influenced the catalytic performance of these complexes. The studies showed that these complexes could exhibit good to high activities, with variations depending on the substituents and auxiliary ligands used in the catalytic system.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethylbutanamide" are not directly reported, the papers provide information on related compounds. The properties of these compounds, such as solubility, stability, and reactivity, can be inferred from the synthesis and characterization data provided. The nickel complexes, in particular, showed promising catalytic properties, which are indicative of their potential utility in industrial applications.
Applications De Recherche Scientifique
Synthetic Methodologies and Characterization
The synthesis and characterization of quinoline derivatives have been a significant area of research due to their diverse applications in medicinal chemistry and material science. For instance, Zhou et al. (2010) demonstrated a radical bromination reaction of ethyl 6,7-dimethoxy-2-methylquinoline-3-carboxylate, showcasing the synthetic versatility of quinoline derivatives under photocatalytic conditions (Zhou et al., 2010). This work underlines the importance of quinoline scaffolds in organic synthesis and their potential modifications for various applications.
Biological Evaluation and Antiviral Activities
Quinoline derivatives have been extensively evaluated for their biological activities, including antiviral properties. Elzahabi (2017) synthesized novel quinoxaline compounds and tested them for antiviral activity against HCV, HBV, HSV-1, and HCMV. The study found that certain compounds exhibited potent activity against HCMV, highlighting the therapeutic potential of quinoline derivatives in antiviral drug development (Elzahabi, 2017).
Antimalarial and Antifungal Activity
The search for new antimalarial and antifungal agents has led to the exploration of quinoline derivatives due to their promising biological activities. Vandekerckhove et al. (2015) synthesized N-functionalized aminoquinolines and evaluated their antiplasmodial and antifungal activities. The compounds exhibited moderate potency against Plasmodium falciparum, and some showed activity against chloroquine-resistant strains, suggesting their potential as antimalarial agents (Vandekerckhove et al., 2015).
Chemical Sensors and Environmental Applications
Quinoline derivatives have also found applications in chemical sensing, particularly for the detection of metal ions in environmental samples. Kim et al. (2016) developed a quinoline-based "off-on fluorescence type" chemosensor for Zn2+ detection in aqueous media. This sensor could distinguish Zn2+ from other metal ions, indicating its potential for environmental monitoring and analysis (Kim et al., 2016).
Propriétés
IUPAC Name |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-5-12(6-2)18(22)20-10-9-13-11-14-15(24-3)7-8-16(25-4)17(14)21-19(13)23/h7-8,11-12H,5-6,9-10H2,1-4H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHPZNLSTVEKFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCCC1=CC2=C(C=CC(=C2NC1=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B3007489.png)
![2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3007491.png)
![2-[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B3007492.png)
![1-N-[(4-chlorophenyl)methyl]benzene-1,2-diamine](/img/structure/B3007493.png)

![5-(4-fluorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3007501.png)


![(Z)-3-(2,3-dimethoxyphenyl)-2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acrylonitrile](/img/structure/B3007504.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B3007505.png)
![2-[7-(4-fluorophenyl)sulfonyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B3007506.png)
![4-ethoxy-3-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B3007507.png)
